molecular formula C9H5BrClNO2S B2939045 Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate CAS No. 1403763-71-2

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2939045
CAS No.: 1403763-71-2
M. Wt: 306.56
InChI Key: PHFCEUOOJPKEGR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate is a chemical compound with the molecular formula C9H6BrClNO2S and a molecular weight of 307.57 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate typically involves the bromination and chlorination of benzothiazole derivatives followed by esterification. One common method includes the reaction of 4-bromo-2-chlorobenzothiazole with methanol in the presence of a suitable catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while hydrolysis of the ester group results in the corresponding carboxylic acid .

Scientific Research Applications

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to the disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorobenzothiazole: A precursor in the synthesis of Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate.

    Methyl 4-bromo-1,3-benzothiazole-6-carboxylate: A similar compound lacking the chlorine atom.

    Methyl 2-chloro-1,3-benzothiazole-6-carboxylate: A similar compound lacking the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to its mono-halogenated counterparts .

Properties

IUPAC Name

methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFCEUOOJPKEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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